Trimesitylphosphine
Overview
Description
Preparation Methods
Trimesitylphosphine is typically synthesized through the reaction of triisopropylidenebromobenzene with sodium phosphide at low temperatures . The compound can be purified by recrystallization from ethanol . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Trimesitylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to this compound oxide using reagents like hydrogen peroxide.
Substitution: It participates in substitution reactions, forming stable complexes with transition metals.
Coupling Reactions: It is a suitable ligand for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common reagents and conditions for these reactions include organic solvents, transition metal catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Trimesitylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimesitylphosphine involves its ability to form stable complexes with transition metals, which then participate in catalytic reactions. These complexes can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Trimesitylphosphine is unique due to its bulky structure and stability. Similar compounds include:
Triphenylphosphine: Commonly used in similar catalytic reactions but has a less bulky structure.
Tris(pentafluorophenyl)phosphine: Known for its electron-withdrawing properties, making it suitable for different types of reactions.
Tri(o-tolyl)phosphine: Another bulky phosphine ligand with applications in catalysis.
This compound stands out due to its specific steric and electronic properties, which make it particularly effective in forming stable metal complexes and facilitating various catalytic processes.
Biological Activity
Trimesitylphosphine (TMP) is a triarylphosphine compound characterized by three mesityl groups attached to a phosphorus atom. This unique structure imparts significant steric and electronic properties, making TMP a subject of interest in various fields, including catalysis and medicinal chemistry. This article focuses on the biological activity of TMP, summarizing research findings, case studies, and data tables that highlight its potential therapeutic applications.
Biological Activity Overview
This compound has been investigated for its biological activities, particularly in the context of its interactions with biological systems and potential therapeutic effects. The following sections outline key findings from recent studies.
Anticancer Activity
Research indicates that TMP and its derivatives exhibit notable anticancer properties. A comparative study on aziridine phosphine oxides, which include TMP as a reference compound, demonstrated significant inhibition of cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay across different concentrations:
Compound | Cell Line | IC50 (µM) |
---|---|---|
TMP | HeLa | 25 |
TMP | Ishikawa | 30 |
Findings : The study revealed that TMP derivatives led to significant cell cycle arrest and increased levels of reactive oxygen species (ROS), suggesting a dual mechanism involving both antiproliferative effects and apoptosis induction .
The mechanism through which TMP exerts its biological effects is multifaceted:
- Cell Cycle Arrest : Studies have shown that TMP induces S-phase arrest in cancer cells, thereby inhibiting their proliferation. This was evidenced by flow cytometry analysis revealing a marked increase in the sub-G1 phase population, indicative of apoptosis .
- ROS Generation : The generation of ROS upon treatment with TMP compounds suggests oxidative stress as a contributing factor to cell death .
Antibacterial Activity
In addition to anticancer effects, TMP has also been evaluated for antibacterial properties. Preliminary investigations indicated moderate antibacterial activity against various strains, although further optimization is necessary to enhance efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
: While the antibacterial activity of TMP is promising, it requires further investigation to establish clinical relevance .
Case Study 1: Anticancer Efficacy in HeLa Cells
A detailed study explored the effects of TMP on HeLa cells. The results indicated that treatment with TMP resulted in:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 25 µM.
- Mechanistic Insights : Flow cytometric analysis showed an increase in apoptotic cells, corroborated by increased ROS levels.
Case Study 2: Photosensitizer Properties
TMP has also been studied as a photosensitizer in photodynamic therapy (PDT). In a comparative analysis with other phosphines, TMP exhibited slower oxidation rates but demonstrated potential when combined with specific photosensitizers:
Photosensitizer | Conversion (%) after 2 hours |
---|---|
TMP | 63 |
Triphenylphosphine | >95 |
Implications : These findings suggest that while TMP may not be as efficient as some alternatives, its unique properties could be harnessed for specific applications in PDT .
Properties
IUPAC Name |
tris(2,4,6-trimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXDWPWXHTXJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369902 | |
Record name | Trimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23897-15-6 | |
Record name | Trimesitylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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